2-Hydroxy-3-methoxy-5-methylbenzaldehyde

Catalog No.
S2708953
CAS No.
7452-10-0
M.F
C9H10O3
M. Wt
166.176
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydroxy-3-methoxy-5-methylbenzaldehyde

CAS Number

7452-10-0

Product Name

2-Hydroxy-3-methoxy-5-methylbenzaldehyde

IUPAC Name

2-hydroxy-3-methoxy-5-methylbenzaldehyde

Molecular Formula

C9H10O3

Molecular Weight

166.176

InChI

InChI=1S/C9H10O3/c1-6-3-7(5-10)9(11)8(4-6)12-2/h3-5,11H,1-2H3

InChI Key

NDGVJTXAOLGFKK-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)OC)O)C=O

Solubility

not available

Chemical Properties and Availability:

Potential Research Applications:

While research on 2-H3M-5-MB is limited, its chemical structure suggests potential applications in various scientific fields:

  • Organic synthesis: The presence of functional groups like hydroxyl (-OH) and methoxy (-OCH₃) can make 2-H3M-5-MB a valuable intermediate in the synthesis of more complex organic molecules. These functional groups can participate in various chemical reactions, allowing for the creation of diverse molecular structures.
  • Medicinal chemistry: The aromatic ring and the formyl group are common features in many biologically active molecules. 2-H3M-5-MB could serve as a starting material for the development of new drugs or other bioactive compounds. However, it is important to note that there is currently no scientific evidence to support any specific medicinal properties of 2-H3M-5-MB itself [].
  • Material science: Aromatic aldehydes like 2-H3M-5-MB can be used as building blocks in the creation of new functional materials. For instance, they can be incorporated into polymers or used to modify the surface properties of other materials.

2-Hydroxy-3-methoxy-5-methylbenzaldehyde, also known as 4-hydroxy-3-methoxy-5-methylbenzaldehyde, is an organic compound with the molecular formula C₉H₁₀O₃ and a molecular weight of 166.17 g/mol. It features a hydroxyl group (-OH), a methoxy group (-OCH₃), and an aldehyde functional group (-CHO) attached to a benzene ring. This compound is characterized by its aromatic properties and is often utilized in various chemical syntheses and biological studies.

, including:

  • Electrochemical Oxidation: This method involves the oxidation of hydroxybenzaldehyde to yield 2-hydroxy-3-methoxy-5-methylbenzaldehyde, demonstrating its utility in synthetic organic chemistry .
  • Schiff Base Formation: The aldehyde can react with primary amines to form Schiff bases, which are significant intermediates in organic synthesis .
  • Pyridination: Anodic pyridination can occur at the methyl group of the compound, leading to various derivatives that can be studied for their reactivity and properties .

Several methods exist for synthesizing 2-hydroxy-3-methoxy-5-methylbenzaldehyde:

  • Electrochemical Oxidation: This method involves the electrochemical oxidation of hydroxybenzaldehyde, providing a straightforward approach to synthesizing the compound .
  • Azo Coupling Reaction: The reaction of p-anisidine with diazonium salts derived from aromatic amines can yield this compound through azo coupling, followed by purification techniques like column chromatography .
  • Traditional Organic Synthesis: Various classical organic synthesis techniques can be employed, involving the use of specific reagents and conditions tailored to yield high purity and yield of the desired product.

2-Hydroxy-3-methoxy-5-methylbenzaldehyde finds applications in:

  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.
  • Pharmaceuticals: Its derivatives are explored for potential medicinal properties.
  • Dyes and Pigments: The compound may be used in creating colorants due to its chromophoric properties.

Several compounds share structural similarities with 2-hydroxy-3-methoxy-5-methylbenzaldehyde. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2-Hydroxy-3-methoxybenzaldehydeC₉H₁₀O₃Contains a hydroxyl and methoxy group
2-Hydroxy-4,5-dimethoxybenzaldehydeC₁₁H₁₂O₄Two methoxy groups enhancing its reactivity
2,3-Dihydroxy-4-methoxybenzaldehydeC₉H₁₀O₄Contains two hydroxyl groups
3-Hydroxy-2-methoxybenzaldehydeC₉H₁₀O₃Hydroxyl group located at a different position
2-Hydroxy-5-methylbenzaldehydeC₈H₈O₂Lacks methoxy group but retains similar structure

Each of these compounds exhibits unique properties that differentiate them from 2-hydroxy-3-methoxy-5-methylbenzaldehyde, making them suitable for various applications in organic chemistry and pharmacology. The presence of different functional groups significantly influences their reactivity and biological activity.

XLogP3

1.7

Dates

Modify: 2023-08-16

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